molecular formula C9H8F4O2S B14037999 1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14037999
M. Wt: 256.22 g/mol
InChI Key: SQTUSNQXVKZBRC-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation . This method allows for the selective introduction of the trifluoromethyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethylthio group makes it susceptible to nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Potential applications in the development of bioactive compounds and pharmaceuticals. The trifluoromethylthio group can enhance the biological activity and metabolic stability of drug candidates.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups also contribute to the compound’s overall chemical behavior, influencing its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, resulting in different chemical properties and reactivity.

    1,3-Dimethoxybenzene: Similar structure but without the fluoro and trifluoromethylthio groups.

    1,2-Dimethoxy-4-(trifluoromethylthio)benzene: Similar but with the trifluoromethylthio group in a different position.

Uniqueness

1,2-Dimethoxy-3-fluoro-6-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups. The combination of methoxy, fluoro, and trifluoromethylthio groups imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

1-fluoro-2,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-7-5(10)3-4-6(8(7)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

SQTUSNQXVKZBRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)SC(F)(F)F)F

Origin of Product

United States

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